Ethyl 2-methylpentanoate is an ethyl ester commonly found in various fruits and fermented beverages like wine and beer. It contributes significantly to the fruity aroma profile of these products. It is often described as having a fruity, rum-like, or berry-like odor. [, , , ]
Synthesis Analysis
While specific synthesis methods for Ethyl 2-methylpentanoate are not extensively discussed in the provided literature, its formation in fermented beverages is primarily attributed to the esterification reaction between 2-Methylpentanoic acid and ethanol during fermentation and aging. [, ]
Chemical Reactions Analysis
The primary chemical reaction involving Ethyl 2-methylpentanoate discussed in the literature is its formation through esterification. This reaction involves the condensation of 2-Methylpentanoic acid and ethanol, typically catalyzed by enzymes during fermentation. [, ]
Mechanism of Action
The mechanism of action of Ethyl 2-methylpentanoate primarily revolves around its contribution to aroma perception. When present in food and beverages, it volatilizes and interacts with olfactory receptors in the nose, contributing to the perceived fruity aroma. [, , ]
Applications
Flavoring Agent: Its characteristic fruity, rum-like aroma makes it valuable for enhancing the flavor profile of various food products, particularly those aiming to achieve a fruity or berry-like character. [, , , ]
Wine and Beer Industry: It naturally occurs in wines and beers as a byproduct of fermentation. Its concentration and enantiomeric distribution can be used as potential markers of aging and microbial activity. [, , , ]
Food Authenticity and Origin: Its presence and concentration can be used as a marker to distinguish between wines from different geographical origins. []
Safety and Hazards
Specific safety and hazard information for Ethyl 2-methylpentanoate is not extensively detailed in the provided literature. As it is generally recognized as safe for consumption in food amounts, further toxicological studies are needed to understand potential hazards associated with high concentrations. []
Related Compounds
Ethyl 2-hydroxy-4-methylpentanoate
Compound Description: Ethyl 2-hydroxy-4-methylpentanoate is an ethyl ester found in wine. It exhibits fruity aroma nuances and its presence, particularly in red wines, contributes to their sensory profile. [, ] Research indicates a synergistic effect between its enantiomers on aroma perception. [, ] Notably, its olfactory threshold is influenced by the matrix and the presence of other compounds, such as diacetyl, acetoin, acetic acid, and γ-butyrolactone. [, ]
Relevance: Ethyl 2-hydroxy-4-methylpentanoate shares a similar ethyl ester structure with ethyl 2-methylpentanoate, differing by the presence of a hydroxyl group at the 2-position. Both compounds are associated with fruity aromas in alcoholic beverages. [, , , ]
Ethyl Butanoate
Compound Description: Ethyl butanoate is an ester known for its fruity odor, often described as pineapple-like or strawberry-like. [, ] It is a significant aroma compound in various food and beverage products, including beer and soy sauce. [, ] Its concentration and flavor dilution factor are important parameters for characterizing the sensory profile of these products. [, ]
Relevance: Ethyl butanoate belongs to the same class of ethyl esters as ethyl 2-methylpentanoate. Both compounds contribute to the fruity aroma profile of fermented beverages like beer and soy sauce. [, ] The structural difference lies in the length and branching of the alkyl chain attached to the carboxyl group.
Ethyl 2-methylbutanoate
Compound Description: Ethyl 2-methylbutanoate, an ester, is recognised for its contribution to the fruity aroma in various food and beverage products. [, , ] It's particularly noted as a key compound in the characteristic flavor profile of Japanese raw soy sauce. []
Relevance: Ethyl 2-methylbutanoate is structurally similar to ethyl 2-methylpentanoate, both being ethyl esters with a methyl branch on the alkyl chain. They differ by one carbon in the length of the alkyl chain. Both contribute to the fruity aroma profile in fermented products. [, ]
Ethyl 3-methylbutanoate
Compound Description: Ethyl 3-methylbutanoate, an ester, is known for its contribution to fruity aromas in various foods and beverages, especially in Japanese raw soy sauce. [, ] The compound plays a role in shaping the distinct fruity aroma characteristic of this fermented product. []
Relevance: Both ethyl 3-methylbutanoate and ethyl 2-methylpentanoate are ethyl esters that contribute to fruity aromas, and they share structural similarities. [, ] They both have branched alkyl chains attached to the carboxyl group, but the position of the methyl branch differs.
Ethyl 4-methylpentanoate
Compound Description: Ethyl 4-methylpentanoate is an ester identified as a key contributor to the fruity aroma in both beer and Japanese raw soy sauce. [, ] It is particularly notable for its role in the distinctive flavor profile of beers brewed with aged hops. []
Relevance: Ethyl 4-methylpentanoate and ethyl 2-methylpentanoate are both ethyl esters with five-carbon alkyl chains, differing only in the position of the methyl branch on the alkyl chain. [, , ] They both contribute to fruity aromas in beverages.
Methyl Anthranilate
Compound Description: Methyl anthranilate is an ester responsible for a sweet, fruity-floral aroma, often compared to grapes or strawberries. [] It's a significant aroma compound in grape-flavored beverages. [] Its permeability through packaging materials, like those used in gable-top cartons, influences the flavor quality of such beverages during storage. []
Relevance: While structurally different, methyl anthranilate is grouped alongside ethyl 2-methylpentanoate in studies analyzing aroma compounds that permeate packaging materials, highlighting its relevance in maintaining flavor quality of beverages like grape-flavored tea. []
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Magnesium hydride is a white crystalline solid. It reacts violently with water and may ignite upon contact with air. It is used to make other chemicals.